Cas no 155-57-7 (Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-)
155-57-7 structure
Product Name:Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
Numero CAS:155-57-7
MF:C19H25NO10
MW:427.40250658989
CID:182471
PubChem ID:656493
Update Time:2025-04-19
Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-
- 2-phenyl-2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4, 5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]o xy-acetonitrile
- (2R)-[(6-O-alpha-L-arabinopyranosyl-alpha-D-glucopyranosyl)oxy](phenyl)ethanenitrile
- (2R)-[(6-O-beta-L-arabinopyranosyl-beta-D-glucopyranosyl)oxy](phenyl)ethanenitrile
- (2R)-{[6-O-(alpha-L-arabinopyranosyl)-beta-D-glucopyranosyl]oxy}(phenyl)ethanenitrile
- VICIANIN
- (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile
- VICIANIN [MI]
- 155-57-7
- AC1LCV2V
- (2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxytetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-acetonitrile
- BENZENEACETONITRILE, .ALPHA.-((6-O-.ALPHA.-L-ARABINOPYRANOSYL-.BETA.-D- GLUCOPYRANOSYL)OXY)-, (R)-
- [mandelonitrile beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside)]
- R-VICIANIN
- NS00094440
- CHEBI:166510
- 6-o-alpha-l-arabinopyranosyl-beta-d-glucopyranoside
- Q6609212
- SCHEMBL17387703
- C01870
- (R)-vicianin
- lucumin
- Lucumine
-
- Inchi: 1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2/t10-,11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1
- Chiave InChI: YYYCJNDALLBNEG-GNRUMFBNSA-N
- Sorrisi: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O)O)O[C@@H](C#N)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 427.147846
- Massa monoisotopica: 427.147846
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 593
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 182
- XLogP3: -2.6
Proprietà sperimentali
- Densità: 1.56
- Punto di ebollizione: 696.5°Cat760mmHg
- Punto di infiammabilità: 375.1°C
- Indice di rifrazione: 1.641
Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)- Letteratura correlata
-
1. 439. Syntheses of glycosides. Part XIV. The synthesis of gein and of the hexa-acetyl β-vicianoside of (–)-mandelonitrile believed to be the hexa-acetate of vicianinD. N. Chaudhury,Alexander Robertson J. Chem. Soc. 1949 2054
155-57-7 (Benzeneacetonitrile, a-[(6-O-a-L-arabinopyranosyl-b-D-glucopyranosyl)oxy]-, (aR)-) Prodotti correlati
- 99-19-4((S)-Prunasin)
- 99-18-3(Prunasin)
- 499-20-7(dhurrin)
- 29883-15-6(Amygdalin)
- 21401-21-8(Benzeneacetonitrile, a-(b-D-glucopyranosyloxy)-4-hydroxy-, (aR)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti